6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride
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Overview
Description
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride is a heterocyclic compound with a unique structure that includes both pyrazole and oxazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, resulting in the formation of the desired heterocyclic structure . The reaction conditions generally include a controlled temperature environment and specific solvent systems to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure, known for its medicinal properties.
Pyrazolo[1,5-a]pyrimidine: A related compound used in the development of fluorescent probes and materials.
Uniqueness
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride stands out due to its unique combination of pyrazole and oxazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15Cl2N3O |
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Molecular Weight |
240.13 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-8(2)4-11-7(12-5-8)6(9)3-10-11;;/h3H,4-5,9H2,1-2H3;2*1H |
InChI Key |
GNFIQNNHYMDQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=C(C=N2)N)OC1)C.Cl.Cl |
Origin of Product |
United States |
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